molecular formula C17H25N5O4 B2407363 7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 876891-71-3

7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2407363
CAS No.: 876891-71-3
M. Wt: 363.418
InChI Key: GXMOWIIPQUAOOT-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H25N5O4 and its molecular weight is 363.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

A diverse array of derivatives and compounds can be synthesized using complex organic reactions involving 7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione or its structural analogs. For instance, research shows that pyrrolidine and hexahydroazepine can be treated with certain precursors to afford a range of derivatives, leading to stable hydrobromides upon treatment with hydrobromic acid (Šafár̆ et al., 2000). Similarly, fused pyrrole derivatives have been synthesized through domino condensation, annulation, and allylic hydroxylation, highlighting the compound's versatility in synthesizing heterocyclic structures (Maity & Pramanik, 2013).

Heterocyclic Chemistry and Molecular Transformations

The molecule's structural framework facilitates various ring transformations and molecular rearrangements, vital in heterocyclic chemistry. For example, under aqueous conditions, certain catalytic reactions can lead to the formation of benzoylhydroxy-1-pyrrolines and benzoylpyrroles, showcasing the compound's role in ring-transformation reactions (Mataka et al., 1992). The ability to undergo ring expansion when treated with cyanide ion and other reagents further exemplifies its utility in synthesizing complex heterocyclic structures (Allgrove et al., 1971).

Medicinal Chemistry and Biological Activity

The structural analogs of this compound exhibit significant potential in medicinal chemistry. Compounds derived from its structure have been tested for various biological activities, such as anti-inflammatory, electrocardiographic, antiarrhythmic, and hypotensive activities. For instance, derivatives have shown anti-inflammatory effects on macrophage-mediated responses, indicating potential therapeutic applications (Chien et al., 2008). Similarly, certain synthesized derivatives have been evaluated for cardiovascular activity, demonstrating prophylactic antiarrhythmic activity and hypotensive effects, which could be crucial in drug discovery and development (Chłoń-Rzepa et al., 2004).

Structural and Spectroscopic Analysis

The compound and its derivatives are also subjects of interest in structural and spectroscopic analysis, aiding in the understanding of molecular properties and behavior. Studies involving quantum chemical methods and vibrational spectral techniques have been carried out to characterize molecules structurally similar to this compound, providing insights into molecular geometry, vibrational frequencies, and electronic properties (Prabakaran & Muthu, 2014).

Properties

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-4-9-26-11-12(23)10-22-13-14(18-16(22)21-7-5-6-8-21)19(2)17(25)20(3)15(13)24/h4,12,23H,1,5-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOWIIPQUAOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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